5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE
Overview
Description
5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a bromine atom, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom is usually done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: The final step involves coupling the oxazole and pyridine rings with the furan-2-carboxamide moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The oxazole and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: Shares the oxazole and pyridine rings but lacks the furan-2-carboxamide moiety.
2-(Pyridin-2-yl)pyrimidine Derivatives: Similar in having a pyridine ring but differ in the additional pyrimidine ring.
Uniqueness
5-BROMO-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific binding properties and reactivity. This makes it a valuable compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
5-bromo-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c18-14-8-7-13(23-14)16(22)20-11-5-3-10(4-6-11)17-21-15-12(24-17)2-1-9-19-15/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFALXKBIYPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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